1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine
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Overview
Description
1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine is a compound that features a trifluoromethyl group attached to a cyclohexane ring, which is further connected to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions are generally optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and cost-effective reagents. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine: Similar structure but with a phenyl ring instead of a cyclohexane ring.
1-[4-(Trifluoromethyl)cyclohexyl]azetidin-3-amine: Similar structure but without the carbonyl group.
Uniqueness
1-[4-(Trifluoromethyl)cyclohexanecarbonyl]azetidin-3-amine is unique due to the presence of both the trifluoromethyl group and the azetidine ring, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-[4-(trifluoromethyl)cyclohexyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10(17)16-5-9(15)6-16/h7-9H,1-6,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNJMJMMMJJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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